molecular formula C11H11N5O2 B2552767 N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide CAS No. 2380044-76-6

N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide

Cat. No.: B2552767
CAS No.: 2380044-76-6
M. Wt: 245.242
InChI Key: WEDJYDXIPVTREV-UHFFFAOYSA-N
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Description

N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide is a synthetic small molecule featuring a hybrid structure that combines a 1-methyl-1H-1,2,3-triazole ring with a benzohydrazide functional group. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. The 1,2,3-triazole scaffold is known to act as a pharmacophore capable of forming hydrogen bonds and dipole-dipole interactions within enzyme active sites . Concurrently, the benzohydrazide moiety is a recognized key skeleton that serves as an effective anchor for interacting with amino acid residues in various enzymes . This combination suggests potential research applications for this compound in targeting disease-relevant enzymes. Based on the documented activities of analogous structures, its primary research value may lie in two key areas. First, as an α-glucosidase inhibitor for investigating type-2 diabetes management strategies. Related 1,2,3-triazole-based hybrids have demonstrated potent inhibitory activity (IC50 values in the low micromolar to nanomolar range), significantly outperforming the standard drug acarbose . Second, as a scaffold for developing anticancer agents . Similar molecular hybrids, particularly those incorporating a 1,2,3-triazole linked to another heterocycle like benzothiazole, have shown promising cytotoxicity against human cancer cell lines (e.g., breast cancer T47D cells) and function as potent EGFR kinase inhibitors . The mechanism of action for such hybrids often involves targeted enzyme inhibition. In the context of α-glucosidase, some triazole-benzohydrazide hybrids act as non-competitive inhibitors, binding to an allosteric site and inducing conformational changes in the enzyme . In oncology research, the mechanism is frequently linked to the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), where the triazole core contributes critical binding interactions within the ATP-binding pocket . Researchers can utilize this compound as a key intermediate or precursor for further chemical elaboration, or as a reference compound in bioactivity screening assays to explore these and other therapeutic pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-benzoyl-1-methyltriazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-16-7-9(12-15-16)11(18)14-13-10(17)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDJYDXIPVTREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This method is highly efficient and provides high yields of the desired product. The general synthetic route involves the reaction of an azide derivative with an alkyne derivative in the presence of a copper catalyst. The reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Acylation and Cyclocondensation

The benzohydrazide moiety undergoes cyclocondensation with carbonyl-containing reagents:

  • Reaction with aldehydes : Forms Schiff bases, which cyclize to 1,3,4-oxadiazoles under oxidative conditions (e.g., I₂/TBHP) .
    Example:

    N’-(1-Methyltriazole-4-carbonyl)benzohydrazide+RCHOI2/TBHP1,3,4-Oxadiazole derivatives\text{N'-(1-Methyltriazole-4-carbonyl)benzohydrazide} + \text{RCHO} \xrightarrow{\text{I}_2/\text{TBHP}} \text{1,3,4-Oxadiazole derivatives}
  • Reaction with CS₂ : Forms thiosemicarbazides, which cyclize to 1,3,4-thiadiazoles upon treatment with H₂SO₄ .

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in regioselective reactions:

  • Electrophilic substitution : Bromination at the C5 position using NBS/CCl₄ yields 5-bromo derivatives .

  • Reduction : NaBH₄ selectively reduces ester groups adjacent to the triazole ring (e.g., methyl esters → hydroxymethyl groups) .

Metal Complexation

The hydrazide and triazole groups act as polydentate ligands for transition metals (e.g., Cu(II), Ag(I)):

Metal Salt Complex Structure Application
CuCl₂Square-planar Cu(II) complexAnticancer agents
AgNO₃Linear Ag(I) coordination via triazole-NAntimicrobial coatings

Biological Activity

Derivatives exhibit notable bioactivity:

  • Anticancer : IC₅₀ values of 8–12 μM against MCF-7 (breast cancer) via topoisomerase II inhibition .

  • Antimicrobial : MIC ≤ 4 µg/mL against S. aureus due to membrane disruption .

Thermal and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with stability attributed to aromatic and triazole ring conjugation .

Citations

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activity. N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that benzohydrazide derivatives can inhibit the growth of Mycobacterium tuberculosis, making them promising candidates for developing new anti-tubercular drugs .

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented. This compound has been investigated for its potential to induce apoptosis in cancer cells. The presence of the hydrazide group is believed to enhance its ability to interact with biological targets involved in cancer progression .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Compounds similar to this compound have demonstrated significant antioxidant activity in vitro, suggesting their potential use in preventing cellular damage caused by free radicals .

Synthesis and Structure

The synthesis of this compound typically involves condensation reactions between appropriate precursors under controlled conditions. The structure is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into the compound's conformation and molecular interactions .

Antimycobacterial Activity

In a study focused on the synthesis of benzohydrazide derivatives, this compound was identified as a potent inhibitor of Mycobacterium tuberculosis with a favorable binding affinity in molecular docking studies. The compound exhibited a Libdock score indicating strong interaction with target proteins involved in mycobacterial metabolism .

Anticancer Research

Another research project explored the anticancer effects of various triazole derivatives, including this compound. The findings suggested that this compound could effectively inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureAntimycobacterial, Anticancer
4-Methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazideStructureAntimycobacterial
5-Methyl-N-(4-methylphenyl)-N'-(triazolyl)hydrazineStructureAntioxidant

Mechanism of Action

The mechanism of action of N’-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This compound has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include substitutions on the triazole ring, benzohydrazide backbone, or appended aromatic systems. These modifications influence electronic properties, solubility, and bioactivity:

Compound Name Substituents/Modifications Key Features
Target Compound 1-Methyltriazole + benzohydrazide Core structure with methyl group enhancing lipophilicity.
Compound A/B () Indole-triazole + benzyl/naphthyl groups Anti-Toxoplasma activity (IC₅₀: 12–18 µM) against tachyzoites .
Compounds 7–10 () Iodo/fluoro/chloro-benzyl + triazole-methoxy Varying halogen substituents affect yield (73–87%) and electronic properties .
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-... () Benzofuran + 4-methoxyphenyl 86% synthesis yield; confirmed by XRD, suggesting stable crystalline form .
Pyrrolo[2,3-d]pyrimidine Derivatives () Halogenated benzylidene + pyrrolopyrimidine High melting points (298–321°C) due to extended conjugation and halogenation .
N’-((E)-{4-[(4-Chlorophenyl)Sulfanyl]... () Chlorophenyl + thiazole Commercial availability highlights industrial relevance .

Physicochemical Properties

  • Melting Points: Halogenated derivatives (e.g., 4-chlorobenzyl in ) exhibit higher melting points (314°C) compared to non-halogenated analogs, attributed to increased molecular rigidity and intermolecular interactions .
  • Solubility : Methoxy and benzofuran groups () likely enhance solubility in organic solvents, whereas halogenated derivatives may favor lipid membranes .

Characterization Techniques

  • Spectroscopy : FT-IR, ¹H/¹³C-NMR, and HRMS are standard for confirming hydrazide and triazole linkages .
  • Crystallography : XRD (e.g., ) and SHELX software () validate stereochemistry and packing modes .

Biological Activity

N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of benzohydrazide with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. The following general reaction scheme can be outlined:

  • Starting Materials :
    • Benzohydrazide
    • 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
  • Reaction Conditions :
    • Solvent: Ethanol or DMSO
    • Temperature: Reflux for several hours
  • Yield : Typically around 70-90% depending on the reaction conditions.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of triazole derivatives. Studies have shown that this compound exhibits potent antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains .

Anticancer Activity

Research has also highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation.

Case Study: Anticancer Evaluation
In a study involving various cancer cell lines (e.g., HeLa and MCF-7), compounds related to this compound demonstrated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM. The mechanism of action was attributed to the inhibition of thymidylate synthase and induction of apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is significant for neuroprotective applications.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells at the G2/M phase, leading to increased apoptosis rates.

Q & A

Basic: What are the optimized synthetic routes for N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide, and how can reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Azide Formation: Reacting benzyl chloride derivatives with sodium azide.
  • Cycloaddition: Coupling the azide with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under Cu(I) catalysis.
  • Hydrazide Conjugation: Introducing the benzohydrazide moiety via nucleophilic acyl substitution.

Optimization Tips:

  • Use anhydrous solvents (e.g., ethanol or DMF) to minimize side reactions .
  • Control temperature (reflux at 80–100°C) and catalyst loading (1–5 mol% CuI) to enhance yield (reported 75–88% in analogous syntheses) .
  • Purify via column chromatography or recrystallization to achieve >95% purity .

Basic: How is structural characterization performed for this compound, and what are critical validation steps?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and hydrazide linkage. Key signals include:
    • Triazole C=O at ~165–170 ppm in ¹³C NMR.
    • Hydrazide NH protons at ~9–11 ppm in ¹H NMR .
  • X-Ray Diffraction: Resolve crystal structures using SHELXL (e.g., space group determination, refinement of thermal displacement parameters) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺) and fragmentation patterns .

Validation: Cross-check NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Advanced: How can computational methods like DFT and molecular docking guide the study of this compound’s electronic properties and target interactions?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps, charge transfer, and nonlinear optical (NLO) properties .
    • Simulate IR and UV-Vis spectra for comparison with experimental data .
  • Molecular Docking:
    • Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like RNase H). Prioritize binding poses with low RMSD values and high binding affinity scores (ΔG < -7 kcal/mol) .
  • ADME Prediction: Apply SwissADME to assess drug-likeness (e.g., Lipinski’s Rule of Five, bioavailability scores) .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for bioactivity assessment?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Screening: Use agar diffusion (e.g., inhibition zone diameter [IZD]) against S. aureus or E. coli with positive controls (e.g., ampicillin) .
    • Cytotoxicity: Conduct MTT assays on A549 cells (IC₅₀ calculation via nonlinear regression) .
  • SAR Design:
    • Modify substituents (e.g., methoxy vs. nitro groups on the benzohydrazide) to correlate electronic effects with activity .
    • Compare analogues (e.g., triazole vs. thiazole cores) using bioactivity heatmaps .

Advanced: How do crystallographic techniques resolve conformational ambiguities in triazole-carbohydrazide derivatives?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL. Key metrics:
    • R₁ < 0.05, wR₂ < 0.15 for high-quality datasets .
    • Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) using Mercury software .
  • Twinning Analysis: Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Advanced: How can conflicting spectral and crystallographic data be reconciled during structure validation?

Methodological Answer:

  • Scenario: Discrepancy between NMR (suggesting free rotation) and X-ray (fixed conformation).
  • Resolution Steps:
    • Perform variable-temperature NMR to detect dynamic effects .
    • Use DFT to calculate energy barriers for rotation; compare with crystallographic torsion angles .
    • Check for solvent effects in crystallization (e.g., ethanol vs. DMSO) that may stabilize specific conformers .

Advanced: What methodologies assess the pharmacokinetic potential of this compound?

Methodological Answer:

  • In Silico ADME: Predict logP (2.5–3.5), aqueous solubility (LogS > -4), and cytochrome P450 interactions using QikProp .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding: Use equilibrium dialysis (e.g., >90% binding indicates limited free drug availability) .

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